21-Desacetyldeflazacort

Descripción

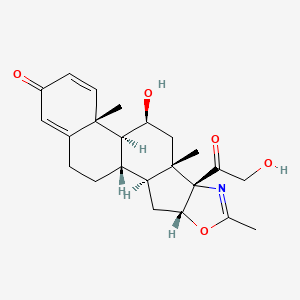

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20+,21-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENSGCYKTRNIST-RVUAFKSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201043063 | |

| Record name | 21-Desacetyldeflazacort | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13649-57-5 | |

| Record name | Deacetyldeflazacort | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13649-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Desacetyldeflazacort | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013649575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-Desacetyldeflazacort | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-DESACETYLDEFLAZACORT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1LWN33J2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Biological Activity of 21-Desacetyldeflazacort

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Desacetyldeflazacort (21-desDFZ) is the primary active metabolite of the corticosteroid prodrug, deflazacort (B1670188). Following administration, deflazacort is rapidly converted to 21-desDFZ, which exerts potent anti-inflammatory and immunosuppressive effects. This technical guide provides a comprehensive overview of the biological activity of 21-desDFZ, including its mechanism of action, quantitative biological data, detailed experimental protocols, and key signaling pathways.

Mechanism of Action

This compound functions as a glucocorticoid receptor (GR) agonist. Its mechanism of action follows the classical pathway of corticosteroid signaling. Upon entering the cell, 21-desDFZ binds to the cytosolic GR, which is part of a multiprotein complex. This binding induces a conformational change in the receptor, leading to its dissociation from the complex and translocation into the nucleus.

Once in the nucleus, the 21-desDFZ-GR complex can modulate gene expression in two primary ways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory genes, such as those encoding for annexin (B1180172) A1 (lipocortin-1) and inhibitors of nuclear factor kappa B (IκB).

-

Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1). This interference prevents the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

The net effect of these actions is a broad suppression of the inflammatory and immune responses.

Quantitative Biological Activity Data

The biological activity of this compound has been quantified in various in vitro assays. The following table summarizes key quantitative data.

| Assay Type | Target/Cell Type | Parameter | Value | Reference |

| Glucocorticoid Receptor Binding | Human IM-9 Cell Cytosol | Ki | 10 nM | FDA |

| Glucocorticoid Receptor Binding | Rat Hippocampus and Liver Cytosol | IC50 | ~60-68 nM | de Kloet et al., 1994[1] |

| Lymphocyte Proliferation (PHA-stimulated) | Human Peripheral Blood Lymphocytes | Suppression | ~19-53% at 120 nM - 60 µM | Langhoff & Olgaard, 1986 |

| Natural Killer (NK) Cell Activity | Human Peripheral Blood Lymphocytes | Suppression | ~30-45% at 670 nM - 17 µM | Langhoff & Olgaard, 1986 |

Experimental Protocols

Glucocorticoid Receptor Binding Assay (Competitive Binding)

This protocol is a generalized representation based on common methodologies for determining the binding affinity of a ligand to the glucocorticoid receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the glucocorticoid receptor.

Materials:

-

IM-9 cells (human lymphoblastoid cell line)

-

Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone)

-

Unlabeled this compound

-

Scintillation fluid and counter

Methodology:

-

Cytosol Preparation:

-

Harvest IM-9 cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in lysis buffer and homogenize on ice.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and obtain the cytosolic fraction (supernatant).

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of [³H]-dexamethasone and varying concentrations of unlabeled this compound to the cytosol preparation.

-

Include control tubes for total binding (only [³H]-dexamethasone) and non-specific binding (a large excess of unlabeled dexamethasone).

-

Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or gel filtration.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Lymphocyte Proliferation Assay (PHA-Stimulated)

This protocol is based on the methods described by Langhoff and Olgaard (1986).

Objective: To assess the inhibitory effect of this compound on mitogen-stimulated lymphocyte proliferation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with fetal calf serum (FCS)

-

Phytohaemagglutinin (PHA)

-

This compound

-

[³H]-thymidine

-

Cell harvester and liquid scintillation counter

Methodology:

-

Cell Preparation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend them in complete RPMI-1640 medium.

-

-

Cell Culture and Treatment:

-

Plate the PBMCs in a 96-well microtiter plate.

-

Add varying concentrations of this compound to the wells.

-

Stimulate the cells with an optimal concentration of PHA.

-

Include control wells with unstimulated cells and stimulated cells without the drug.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 72 hours.

-

-

Assessment of Proliferation:

-

Pulse the cultures with [³H]-thymidine for the final 18-24 hours of incubation.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporation of [³H]-thymidine into the DNA using a liquid scintillation counter.

-

-

Data Analysis:

-

Express the results as counts per minute (CPM).

-

Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.

-

Natural Killer (NK) Cell Cytotoxicity Assay

This protocol is based on the methods described by Langhoff and Olgaard (1986).

Objective: To evaluate the effect of this compound on the cytotoxic activity of natural killer cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) as effector cells

-

K562 cells (a human erythroleukemic cell line sensitive to NK cell-mediated lysis) as target cells

-

⁵¹Cr (sodium chromate)

-

RPMI-1640 medium

-

This compound

-

Gamma counter

Methodology:

-

Target Cell Labeling:

-

Label the K562 target cells with ⁵¹Cr by incubating them with sodium chromate.

-

Wash the labeled cells to remove excess ⁵¹Cr.

-

-

Cytotoxicity Assay:

-

Co-culture the ⁵¹Cr-labeled K562 target cells with PBMCs (effector cells) at various effector-to-target (E:T) ratios in a 96-well plate.

-

Add varying concentrations of this compound to the co-culture.

-

Include control wells for spontaneous release (target cells only) and maximum release (target cells with a lysing agent like Triton X-100).

-

Incubate the plate for 4 hours at 37°C.

-

-

Measurement of Cytotoxicity:

-

Centrifuge the plate and collect the supernatant.

-

Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Determine the effect of this compound on NK cell activity by comparing the specific lysis in the presence and absence of the drug.

-

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

References

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of 21-Desacetyldeflazacort

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deflazacort (B1670188) is a synthetic glucocorticoid prodrug that undergoes rapid and extensive metabolism to its active metabolite, 21-desacetyldeflazacort (also known as 21-desDFZ or 21-hydroxideflazacort).[1][2] It is this active metabolite that exerts therapeutic effects through its interaction with the glucocorticoid receptor (GR).[1][2] This technical guide provides a comprehensive overview of the binding affinity of this compound for the glucocorticoid receptor, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids mediate their effects by binding to the glucocorticoid receptor, a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs) and other chaperones. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. Within the nucleus, the ligand-receptor complex can modulate gene expression through several mechanisms:

-

Transactivation: The complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in gene transcription.

-

Transrepression: The complex can interact with other transcription factors, such as NF-κB and AP-1, thereby inhibiting their activity and repressing the expression of pro-inflammatory genes. This is a key mechanism for the anti-inflammatory effects of glucocorticoids.

-

Nongenomic Effects: Rapid, non-genomic effects can also occur through membrane-bound GRs or interactions with other signaling pathways in the cytoplasm.

Figure 1: Glucocorticoid Receptor Signaling Pathway

Quantitative Binding Affinity Data

The binding affinity of this compound to the glucocorticoid receptor has been determined in several studies, often in comparison to other well-characterized glucocorticoids like dexamethasone (B1670325) and prednisolone. The data is typically presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

| Compound | IC50 (nM) | Ki (nM) | Receptor Source | Assay Type | Reference |

| This compound | 21 | 10 | Human IM-9 cell cytosol | Competitive Radioligand Binding | [1] |

| This compound | ~60-68* | - | Rat hippocampus and liver cytosol | Competitive Radioligand Binding | [3] |

| Prednisolone | 4.9 | 2.4 | Human IM-9 cell cytosol | Competitive Radioligand Binding | [1] |

| Dexamethasone | 15-17 | - | Rat hippocampus and liver cytosol | Competitive Radioligand Binding | [3] |

*Calculated based on the finding that the IC50 for 21-deacetyl-DFC was 4 times higher than that of dexamethasone (15-17 nM).[3]

Experimental Protocols

The determination of glucocorticoid receptor binding affinity is most commonly achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]dexamethasone) from the glucocorticoid receptor.

Competitive Radioligand Binding Assay Protocol

1. Materials:

-

Radioligand: [³H]dexamethasone

-

Receptor Source: Cytosolic fraction from a cell line expressing the glucocorticoid receptor (e.g., human IM-9 cells) or tissue homogenates (e.g., rat liver or hippocampus).

-

Test Compound: this compound

-

Reference Compound: Unlabeled dexamethasone

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors and a stabilizing agent such as molybdate.

-

Separation Medium: Dextran-coated charcoal or glass fiber filters for separation of bound and free radioligand.

-

Scintillation Cocktail and Counter: For quantification of radioactivity.

2. Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen cell or tissue source by homogenization followed by ultracentrifugation to pellet cellular debris and organelles. The supernatant containing the cytosolic proteins, including the glucocorticoid receptor, is collected.

-

Assay Incubation:

-

A constant concentration of the glucocorticoid receptor preparation is incubated with a fixed concentration of [³H]dexamethasone.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.

-

Control tubes are included for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone to saturate all specific binding sites).

-

The incubation is typically carried out at a low temperature (e.g., 0-4°C) for a sufficient duration to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Following incubation, the receptor-bound radioligand is separated from the free radioligand.

-

Charcoal Adsorption: Dextran-coated charcoal is added, which adsorbs the free radioligand. The mixture is then centrifuged, and the radioactivity in the supernatant (representing the bound ligand) is measured.

-

Vacuum Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-ligand complexes, while the free ligand passes through. The radioactivity retained on the filters is then quantified.

-

-

Data Analysis:

-

The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the competitor concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Figure 2: Competitive Radioligand Binding Assay Workflow

Conclusion

This compound, the active metabolite of deflazacort, demonstrates a high binding affinity for the glucocorticoid receptor, with reported Ki values in the low nanomolar range.[1] Its affinity is comparable to, though slightly lower than, that of prednisolone.[1] The primary mechanism of action involves binding to the cytosolic glucocorticoid receptor, leading to nuclear translocation and the subsequent transactivation and transrepression of target genes. The standard method for quantifying this binding affinity is the competitive radioligand binding assay, which provides a robust and reproducible means of determining the IC50 and Ki values. This in-depth understanding of the glucocorticoid receptor binding affinity of this compound is crucial for its continued development and clinical application as an anti-inflammatory and immunosuppressive agent.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Deflazacort: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of the anti-inflammatory steroid deflazacort to glucocorticoid receptors in brain and peripheral tissues. In vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro characterization of 21-Desacetyldeflazacort

An In-Depth Technical Guide on the In Vitro Characterization of 21-Desacetyldeflazacort

Introduction

Deflazacort is a synthetic glucocorticoid pro-drug, which is rapidly metabolized by plasma esterases to its pharmacologically active metabolite, this compound (21-desDFZ).[1][2][3][4] This active form is responsible for the anti-inflammatory and immunosuppressive effects of the drug.[1][5][6] Understanding the in vitro characteristics of 21-desDFZ is crucial for researchers, scientists, and drug development professionals to elucidate its mechanism of action, potency, and selectivity, thereby providing a basis for its therapeutic application and further development. This guide provides a comprehensive overview of the in vitro characterization of 21-desDFZ, including its receptor binding affinity, functional activity, and the experimental protocols used for its evaluation.

Mechanism of Action

The pharmacological effects of 21-desDFZ are mediated through its interaction with the glucocorticoid receptor (GR).[5][6] Upon binding, the 21-desDFZ-GR complex translocates to the nucleus where it modulates the expression of target genes.[5] This modulation occurs through two primary mechanisms:

-

Transactivation: The GR complex directly binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory proteins.[5] However, this mechanism is also associated with many of the side effects of glucocorticoid therapy.[7][8]

-

Transrepression: The GR complex interacts with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), inhibiting their pro-inflammatory activity.[9][10] This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[7][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deflazacort - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. What is the mechanism of Deflazacort? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ligand-selective transactivation and transrepression via the glucocorticoid receptor: role of cofactor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 21-Desacetyldeflazacort: Discovery, Synthesis, and Core Functional Aspects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 21-Desacetyldeflazacort, the active metabolite of the corticosteroid prodrug Deflazacort (B1670188). It delves into the initial discovery and characterization of this compound, its synthesis, and its fundamental biological activities. This document offers detailed experimental protocols for key assays, quantitative data for comparative analysis, and visual representations of its signaling pathways and experimental workflows to support researchers and professionals in the field of drug development.

Discovery and Characterization

This compound, also known as 21-hydroxydeflazacort, was identified as the principal active metabolite of Deflazacort following oral administration.[1][2] Deflazacort itself is an inactive prodrug that is rapidly and extensively converted to this compound by plasma esterases.[2][3][4] This metabolic activation is a critical step for the therapeutic efficacy of Deflazacort.

The discovery of this compound as the active moiety was established through pharmacokinetic and pharmacodynamic studies that demonstrated its high binding affinity for glucocorticoid receptors (GR). These studies revealed that the anti-inflammatory and immunosuppressive effects of Deflazacort are mediated by this compound.[4]

Synthesis

A direct, detailed, and publicly available experimental protocol for the specific chemical synthesis of this compound is not readily found in the reviewed literature. The synthesis of its parent compound, Deflazacort, is well-documented and typically involves the acetylation of a 21-hydroxy precursor. A plausible approach to obtaining this compound in a laboratory setting would be the selective deacetylation of Deflazacort.

Hypothetical Deacetylation Protocol:

A potential method for the deacetylation of Deflazacort to yield this compound could involve enzymatic or mild chemical hydrolysis.

-

Enzymatic Deacetylation: Incubation of Deflazacort with a suitable esterase in an appropriate buffer system could selectively cleave the 21-acetyl group.

-

Chemical Hydrolysis: Mild alkaline hydrolysis using a reagent such as potassium carbonate in methanol (B129727) could be employed. Careful control of reaction conditions (temperature, reaction time) would be crucial to avoid unwanted side reactions on the steroid backbone.

It is important to note that the above are generalized suggestions and would require optimization for successful implementation.

A patent for the synthesis of Deflazacort describes a process involving the reaction of a 21-bromo intermediate with potassium acetate (B1210297).[5] Theoretically, substitution of potassium acetate with a reagent that would introduce a hydroxyl group, followed by appropriate workup, could be a route to synthesize this compound directly. However, a specific protocol for this transformation is not provided.

Biological Activity and Mechanism of Action

This compound exerts its potent anti-inflammatory and immunosuppressive effects by acting as a glucocorticoid receptor (GR) agonist.[4] The mechanism of action follows the classical glucocorticoid signaling pathway.

Upon entering the cell, this compound binds to the GR located in the cytoplasm, which is part of a multiprotein complex.[6][7] This binding induces a conformational change in the receptor, leading to its dissociation from the complex and translocation into the nucleus.[6][7]

In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[7] This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes.[7]

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1.3 hours | [8] |

| Peak Plasma Concentration (Cmax) | 116 ng/mL (after 30 mg oral Deflazacort) | [8] |

| Area Under the Curve (AUC) | 280 ng/mL*h (after 30 mg oral Deflazacort) | [8] |

| Terminal Half-life (t1/2) | 1.1 - 1.9 hours | [9] |

| Plasma Protein Binding | ~40% | [4][10] |

Table 2: In Vitro Activity

| Assay | Parameter | Value | Reference |

| Glucocorticoid Receptor Binding | Relative Potency | Less active than prednisolone (B192156) in binding |

Experimental Protocols

Glucocorticoid Receptor (GR) Binding Assay (Competitive Binding)

This protocol outlines a general procedure for a competitive binding assay to determine the affinity of a test compound like this compound for the glucocorticoid receptor.

Materials:

-

Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)

-

Unlabeled this compound

-

GR-containing cytosol preparation (from a suitable cell line or tissue)

-

Assay buffer

-

Dextran-coated charcoal suspension

-

Scintillation vials and cocktail

-

Microcentrifuge

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In microcentrifuge tubes, add a fixed amount of GR-containing cytosol, a fixed concentration of [³H]dexamethasone, and varying concentrations of unlabeled this compound. Include controls for total binding (no unlabeled competitor) and non-specific binding (a large excess of unlabeled dexamethasone).

-

Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Add cold dextran-coated charcoal suspension to each tube to adsorb free radioligand.

-

Incubate for a short period (e.g., 10 minutes) with occasional mixing.

-

Centrifuge the tubes to pellet the charcoal.

-

Transfer the supernatant (containing receptor-bound radioligand) to scintillation vials.

-

Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding for each concentration of the competitor.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

References

- 1. Expeditious synthesis and preliminary antimicrobial activity of deflazacort and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. CN101418032A - Method for synthesizing deflazacort - Google Patents [patents.google.com]

- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

A Technical Guide to the Cellular Pathways Modulated by 21-Desacetyldeflazacort

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Deflazacort (B1670188) is a glucocorticoid prodrug that exerts its anti-inflammatory and immunosuppressive effects through its active metabolite, 21-Desacetyldeflazacort (21-desDFZ).[1][2] Following oral administration, deflazacort is rapidly and completely converted by plasma esterases to 21-desDFZ.[1][3] This active metabolite mediates its pharmacological actions primarily by binding to the glucocorticoid receptor (GR), which in turn modulates the expression of a wide array of genes. The therapeutic effects are largely attributed to the inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1 (transrepression), while many side effects are associated with the direct activation of gene transcription via glucocorticoid response elements (transactivation).[4][5] This guide provides an in-depth overview of the cellular pathways modulated by 21-desDFZ, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

As the active metabolite of deflazacort, 21-desDFZ's mechanism of action is centered on its interaction with the glucocorticoid receptor, a ligand-activated transcription factor.[6][7]

-

Cytosolic Binding: 21-desDFZ diffuses across the cell membrane and binds to the GR located in the cytoplasm, which is part of a multiprotein chaperone complex.[6][8]

-

Conformational Change and Translocation: This binding induces a conformational change in the GR, causing its dissociation from the chaperone proteins.[6][9] The activated 21-desDFZ-GR complex then dimerizes and translocates into the nucleus.

-

Gene Regulation: Once in the nucleus, the complex modulates gene expression through two primary mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin (B1180172) A1 and IκBα.[4][6][9] This mechanism is also responsible for many of the metabolic side effects of glucocorticoids.[4][6]

-

Transrepression: The GR monomer interacts directly with pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This protein-protein interaction inhibits their activity, preventing the transcription of genes encoding for cytokines, chemokines, and adhesion molecules.[4][5][10] The anti-inflammatory effects of glucocorticoids are largely mediated via transrepression.[4][11]

-

Metabolic Conversion of Deflazacort

Deflazacort itself is an inactive prodrug. Its therapeutic activity is entirely dependent on its conversion to 21-desDFZ.[12][2] This conversion is a rapid deacetylation reaction catalyzed by plasma esterases.[3][13] 21-desDFZ is then further metabolized, primarily by the cytochrome P450 enzyme CYP3A4, into inactive metabolites like 6-beta-hydroxy-21-desacetyldeflazacort, which are then excreted.[3][7][14]

Caption: Metabolic activation of Deflazacort to this compound.

Modulated Cellular Pathways

NF-κB and AP-1 Signaling (Transrepression)

The primary anti-inflammatory action of 21-desDFZ is the suppression of inflammatory cascades driven by NF-κB and AP-1.[5][10]

-

NF-κB Inhibition: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.[15][16] The 21-desDFZ-GR complex can interfere with this pathway by physically interacting with NF-κB subunits (like p65), preventing them from binding to DNA. It also promotes the transactivation of the gene for IκBα, increasing the cytoplasmic sequestration of NF-κB.

-

AP-1 Inhibition: The AP-1 transcription factor, a dimer of proteins from the Fos and Jun families, is involved in inflammation and cell proliferation. Similar to NF-κB, the 21-desDFZ-GR complex can bind to and inhibit the transcriptional activity of AP-1.[5]

Caption: 21-desDFZ modulates gene expression via Transrepression and Transactivation.

Mitochondrial Pathways in Duchenne Muscular Dystrophy (DMD)

Recent studies, particularly in the context of DMD, have shown that deflazacort treatment can modulate mitochondrial function. In the mdx mouse model of DMD, deflazacort treatment has been shown to:

-

Normalize levels of mitochondrial respiratory chain complexes: Specifically, it restores the levels of Complex III and ATP synthase, which are reduced in dystrophic muscle.[17]

-

Improve mitochondrial calcium handling: It improves the rate of Ca2+ uniport into the mitochondria.[17]

-

Alter mitochondrial permeability transition (MPT): Interestingly, deflazacort was found to reduce the resistance of skeletal mitochondria to MPT pore opening, potentially by changing the levels of Adenine Nucleotide Translocator 2 (ANT2) and Cyclophilin D (CypD).[17]

Quantitative Data

The following tables summarize key quantitative parameters for this compound.

Table 1: Receptor Binding and Potency

| Parameter | Value | Tissue/System | Reference |

| Glucocorticoid Receptor Binding (Ki) | 10 nM | IM-9 cell cytosol | [18] |

| IC50 vs. Dexamethasone | 4 times higher than Dexamethasone | Rat hippocampus and liver | [19] |

| Relative Potency vs. Prednisone | ~70-90% | General | [12] |

| Anti-allergic Effects vs. Prednisolone | Stronger | Animal models (PCA, RCA, Arthus reaction) | [20] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Condition | Reference |

| Time to Peak Concentration (Tmax) | 1-2 hours | After oral deflazacort | [13][21] |

| Terminal Half-life (t½) | 1.3 - 3 hours | Healthy subjects | [3][21] |

| Plasma Protein Binding | ~40% | Human plasma | [3][13] |

| Area Under the Curve (AUC) | 280 ng/ml·h | Healthy subjects | [13][21] |

| Route of Elimination | Primarily urinary excretion (~70%) after metabolism | Healthy subjects | [13] |

Experimental Protocols

Glucocorticoid Receptor Binding Assay (Competitive)

This protocol determines the affinity of a test compound (e.g., 21-desDFZ) for the GR by measuring its ability to displace a fluorescently labeled glucocorticoid ligand.

-

Objective: To determine the IC50 value, representing the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand.

-

Materials:

-

Human Glucocorticoid Receptor (GR) protein.

-

Fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red).

-

Test compound (21-desDFZ).

-

Assay buffer.

-

Microplate suitable for fluorescence polarization.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer directly in the microwell plate.

-

Prepare a master mix containing the GR protein and the fluorescent ligand at fixed concentrations (e.g., 4X).

-

Add the master mix to the wells containing the test compound dilutions. Include positive controls (fluorescent ligand + GR, no competitor) and negative controls (buffer only).

-

Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding reaction to reach equilibrium.[22]

-

Measure the fluorescence polarization in each well using a suitable plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[22]

-

GR-Mediated Transactivation Assay (Luciferase Reporter)

This assay quantifies the ability of a compound to activate gene expression via GR binding to GREs.

-

Objective: To measure the EC50 value for GRE-mediated gene transcription.

-

Materials:

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a determined density (e.g., 2 x 10^4 cells/well).[9]

-

Transfection: Co-transfect the cells with the GR expression plasmid and the GRE-luciferase reporter plasmid using a suitable transfection reagent. Incubate for 4-6 hours.[9]

-

Compound Treatment: After an overnight recovery, replace the medium with fresh medium containing serial dilutions of 21-desDFZ or a control agonist (e.g., Dexamethasone). Incubate for 18-24 hours.[9]

-

Cell Lysis: Wash the cells with PBS and add cell lysis buffer.[9]

-

Luminescence Measurement: Add luciferase assay reagent to the cell lysate and immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence values (e.g., to a co-transfected control plasmid or total protein).

-

Plot the normalized luminescence against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50.[9]

-

NF-κB Transrepression Assay (Reporter Assay)

This protocol measures the ability of a compound to inhibit NF-κB-driven gene expression.

-

Objective: To quantify the inhibitory potency (IC50) of 21-desDFZ on the NF-κB signaling pathway.

-

Materials:

-

Procedure:

-

Cell Seeding: Plate the reporter cell line in a 96-well plate.

-

Pre-treatment: Treat the cells with serial dilutions of 21-desDFZ for a specified period (e.g., 1 hour).[8]

-

Stimulation: Add the NF-κB-inducing agent (e.g., TNF-α at 2,000 IU/ml) to all wells except the unstimulated control.[8]

-

Incubation: Incubate the plate for a further period (e.g., 6 hours) to allow for reporter gene expression.[8]

-

Lysis and Measurement: Perform cell lysis and measure luciferase activity as described in the transactivation assay.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the TNF-α-induced signal for each concentration of 21-desDFZ.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Caption: Experimental workflow for an NF-κB transrepression reporter assay.

Conclusion

This compound is the key pharmacologically active metabolite responsible for the therapeutic effects of the prodrug deflazacort. Its mechanism of action follows the classical glucocorticoid pathway, modulating gene expression through both transactivation and, more critically for its anti-inflammatory effects, transrepression of the NF-κB and AP-1 signaling pathways. Understanding these distinct molecular actions, supported by quantitative binding and pharmacokinetic data, is essential for the continued development and optimization of glucocorticoid therapies with improved efficacy and reduced side-effect profiles. The provided protocols offer a robust framework for researchers to further investigate the nuanced activities of 21-desDFZ and other novel glucocorticoid receptor modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. deflazacort | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separating transrepression and transactivation: a distressing divorce for the glucocorticoid receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Deflazacort? [synapse.patsnap.com]

- 7. impactfactor.org [impactfactor.org]

- 8. biorxiv.org [biorxiv.org]

- 9. benchchem.com [benchchem.com]

- 10. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deflazacort - Wikipedia [en.wikipedia.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. researchgate.net [researchgate.net]

- 15. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Effect of Deflazacort Treatment on the Functioning of Skeletal Muscle Mitochondria in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. Binding of the anti-inflammatory steroid deflazacort to glucocorticoid receptors in brain and peripheral tissues. In vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acute effects of deflazacort and its metabolite 21-desacetyl-deflazacort on allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. tools.thermofisher.com [tools.thermofisher.com]

- 23. academic.oup.com [academic.oup.com]

21-Desacetyldeflazacort: A Deep Dive into its Attenuation of Inflammatory Mediators

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 21-Desacetyldeflazacort, the biologically active metabolite of the glucocorticoid prodrug deflazacort (B1670188). It delves into its core mechanism of action, focusing on its effects on key inflammatory mediators. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's anti-inflammatory properties. The guide summarizes available quantitative data, presents detailed experimental protocols for assessing its activity, and visualizes the critical signaling pathways involved in its mechanism of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous pathologies, including autoimmune diseases, cardiovascular diseases, and neurodegenerative disorders. Glucocorticoids are a cornerstone of anti-inflammatory therapy, and deflazacort represents a later-generation synthetic corticosteroid with a potentially favorable therapeutic index.

Deflazacort itself is a prodrug that undergoes rapid and extensive first-pass metabolism to its active form, this compound (also known as 21-desDFZ).[1] It is this metabolite that is responsible for the majority of the pharmacological effects observed.[2][3] This guide will focus on the molecular and cellular actions of this compound in modulating the inflammatory response.

Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2] The binding of this compound to the cytoplasmic GR induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR complex into the nucleus. Once in the nucleus, the this compound-GR complex modulates gene expression through two principal mechanisms: transactivation and transrepression.

Transactivation involves the binding of GR dimers to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This typically leads to the upregulation of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently reduces the production of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes.

Transrepression , considered the major mechanism for the anti-inflammatory effects of glucocorticoids, involves the interference of the monomeric GR with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4] This interaction does not involve direct binding of the GR to DNA but rather protein-protein interactions that prevent these transcription factors from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes.

The net result of these actions is a potent suppression of the inflammatory cascade, characterized by the reduced expression and release of a wide array of inflammatory mediators.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified in various in vitro and in vivo studies. A key parameter is its binding affinity to the glucocorticoid receptor, which is a primary determinant of its potency.

| Parameter | Molecule | Value | Assay System | Source |

| IC50 (GR Binding) | 21-deacetyl-DFC (21-OH-DFC) | 4 times higher than Dexamethasone (B1670325) (DEX IC50: 15-17 nM) | In vitro [3H]dexamethasone displacement assay in hippocampus and liver | [5] |

| Anti-inflammatory Potency | Deflazacort | ~10-20 times higher than prednisolone | Experimentally-induced chronic inflammatory articular disease (adjuvant-induced arthritis) | [6] |

Note: The IC50 value for 21-deacetyl-DFC indicates its concentration required to displace 50% of the radiolabeled dexamethasone from the glucocorticoid receptor. A higher IC50 value suggests a comparatively lower binding affinity.

Effect on Inflammatory Mediators

This compound exerts a broad-spectrum inhibitory effect on a multitude of inflammatory mediators. This includes the suppression of pro-inflammatory cytokines, chemokines, and enzymes involved in the synthesis of inflammatory molecules.

Pro-inflammatory Cytokines

Glucocorticoids are well-established inhibitors of pro-inflammatory cytokine production. This compound, through its action on the GR, downregulates the expression of key cytokines that drive the inflammatory response, including:

-

Tumor Necrosis Factor-alpha (TNF-α): A pivotal cytokine in systemic inflammation.

-

Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in both acute and chronic inflammation.

-

Interleukin-1beta (IL-1β): A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses.

The inhibition of these cytokines is a direct consequence of the transrepression of NF-κB and AP-1, which are the primary transcription factors for these genes.

Prostaglandins and Leukotrienes

This compound indirectly inhibits the synthesis of prostaglandins and leukotrienes. This is achieved through the transactivation of the gene encoding for Annexin A1 (lipocortin-1). Annexin A1 inhibits the activity of phospholipase A2, the enzyme responsible for releasing arachidonic acid from cell membranes. Arachidonic acid is the precursor for the synthesis of both prostaglandins (via the cyclooxygenase pathway) and leukotrienes (via the lipoxygenase pathway).

Signaling Pathways

The anti-inflammatory effects of this compound are orchestrated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the major pathways influenced by this active metabolite.

Caption: Glucocorticoid Receptor Signaling Pathway.

Caption: Inhibition of NF-κB and AP-1 Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.

Glucocorticoid Receptor (GR) Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (IC50) of this compound for the glucocorticoid receptor.

Materials:

-

This compound

-

Dexamethasone (unlabeled)

-

[³H]-Dexamethasone (radioligand)

-

GR-containing cell lysates (e.g., from A549 cells or rat liver)

-

Binding buffer (e.g., Tris-HCl with molybdate (B1676688) to stabilize the receptor)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound and unlabeled dexamethasone in the binding buffer.

-

In a multi-well plate, add a fixed concentration of [³H]-Dexamethasone to each well.

-

Add the serially diluted this compound or unlabeled dexamethasone to the respective wells. Include control wells with only the radioligand (total binding) and wells with a high concentration of unlabeled dexamethasone (non-specific binding).

-

Add the GR-containing cell lysate to all wells.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separate the bound from free radioligand using a method such as filtration or dextran-coated charcoal precipitation.

-

Quantify the amount of bound [³H]-Dexamethasone in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

NF-κB Transrepression Assay (Reporter Gene Assay)

Objective: To quantify the inhibitory effect of this compound on NF-κB-mediated transcription.

Materials:

-

This compound

-

A suitable cell line (e.g., HEK293 or HeLa)

-

An NF-κB reporter plasmid (e.g., containing multiple NF-κB response elements upstream of a luciferase or fluorescent protein gene)

-

A transfection reagent

-

A pro-inflammatory stimulus (e.g., TNF-α or lipopolysaccharide - LPS)

-

Cell lysis buffer and reporter gene assay reagents (e.g., luciferase substrate)

-

Luminometer or fluorescence plate reader

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Transfect the cells with the NF-κB reporter plasmid using a suitable transfection reagent. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is recommended for normalization.

-

After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Pre-incubate the cells with the compound for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway. Include unstimulated controls.

-

Incubate for a further period (e.g., 6-8 hours) to allow for reporter gene expression.

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence) according to the manufacturer's instructions.

-

Normalize the reporter gene activity to the control plasmid activity.

-

Calculate the percentage inhibition of NF-κB activity for each concentration of this compound and determine the IC50 value.

Cytokine Release Assay (ELISA)

Objective: To measure the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release by this compound from immune cells.

Materials:

-

This compound

-

Primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) or a suitable immune cell line (e.g., THP-1 monocytes)

-

Cell culture medium

-

A pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

-

ELISA kits for the specific cytokines of interest (e.g., human TNF-α and IL-6)

-

Microplate reader

Procedure:

-

Isolate and culture the primary immune cells or seed the cell line in a multi-well plate.

-

Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS to induce cytokine production and release. Include unstimulated controls.

-

Incubate the cells for an appropriate duration (e.g., 18-24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of the target cytokines in the supernatants using the specific ELISA kits according to the manufacturer's protocols.

-

Generate a standard curve for each cytokine.

-

Calculate the percentage inhibition of cytokine release for each concentration of this compound and determine the IC50 values.

Conclusion

This compound is a potent anti-inflammatory agent that exerts its effects through the glucocorticoid receptor. Its ability to both transactivate anti-inflammatory genes and, more critically, transrepress the activity of key pro-inflammatory transcription factors like NF-κB and AP-1, leads to a comprehensive suppression of the inflammatory cascade. This guide has provided an in-depth overview of its mechanism of action, summarized the available quantitative data, and detailed key experimental protocols for its characterization. A thorough understanding of the molecular and cellular effects of this compound is essential for the continued development and optimal therapeutic application of this important anti-inflammatory drug.

References

- 1. Acute effects of deflazacort and its metabolite 21-desacetyl-deflazacort on allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. 21-Desacetyl Deflazacort | CymitQuimica [cymitquimica.com]

- 5. Binding of the anti-inflammatory steroid deflazacort to glucocorticoid receptors in brain and peripheral tissues. In vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deflazacort: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput UPLC-MS/MS Assay for 21-Desacetyldeflazacort in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of 21-desacetyldeflazacort, the active metabolite of deflazacort (B1670188), in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Deflazacort is a glucocorticoid prodrug used for its anti-inflammatory and immunosuppressive properties.[1][2] Following oral administration, it is rapidly converted by plasma esterases to this compound.[3][4] This method utilizes a simple solid-phase extraction (SPE) procedure for sample cleanup and an efficient UPLC separation, providing a short chromatographic run time suitable for high-throughput analysis in pharmacokinetic and bioequivalence studies. The method has been validated for specificity, linearity, precision, accuracy, and stability.

Introduction

Deflazacort is an oxazoline (B21484) derivative of prednisolone (B192156).[3] Accurate and reliable quantification of its active metabolite, this compound, in biological matrices is crucial for pharmacokinetic assessments and clinical trial support. UPLC-MS/MS offers superior sensitivity and selectivity over conventional HPLC methods, enabling lower limits of quantification and reduced sample volume requirements.[3] This application note provides a detailed protocol for the analysis of this compound in human plasma, adaptable for drug development and research applications.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Prednisolone (Internal Standard, IS)

-

Acetonitrile (HPLC gradient grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (puriss grade)

-

Water (Milli-Q or equivalent)

-

Human plasma (blank, drug-free)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Polymer-sorbent based)

Instrumentation

-

UPLC System: Waters Acquity UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE) with an electrospray ionization (ESI) source

-

Data System: MassLynx software or equivalent

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and prednisolone (IS) in methanol.[3]

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of water and methanol to create calibration curve (CC) standards and quality control (QC) samples.[3]

-

Internal Standard Working Solution: Dilute the prednisolone stock solution with methanol to a final concentration of 5.0 µg/mL.[3]

Sample Preparation (Solid-Phase Extraction)

-

Thaw plasma samples at room temperature.

-

To 250 µL of plasma in a centrifuge tube, add 10 µL of the internal standard working solution (5.0 µg/mL prednisolone).[3]

-

Vortex for 10 seconds.

-

Condition the SPE cartridges according to the manufacturer's instructions.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC Conditions

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[5] |

| Mobile Phase | Acetonitrile and 4.0 mM ammonium (B1175870) formate, pH 3.5 (90:10, v/v)[5] |

| Flow Rate | 0.3 mL/min[6] |

| Injection Volume | 5 µL[3] |

| Column Temperature | 40°C[6] |

| Autosampler Temp. | 4°C[6] |

| Run Time | Approximately 2.0 minutes[3] |

MS/MS Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| MRM Transitions | This compound: m/z 400.06 → 123.91[3] |

| Prednisolone (IS): m/z 361.36 → 146.96[3] | |

| Source Temperature | 110°C[3] |

| Desolvation Temp. | 400°C[3] |

Data Presentation

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 0.5 - 100[1] | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.5 | < 15 | < 15 | 85-115 |

| Low QC | 1.5[3] | < 15 | < 15 | 85-115 |

| Medium QC | 48.0[3] | < 15 | < 15 | 85-115 |

| High QC | 72.0[3] | < 15 | < 15 | 85-115 |

Table 3: Recovery and Matrix Effect

| QC Level | Mean Recovery (%) | Mean Matrix Effect (%) |

| Low QC | 80.50[3] | -3.35[3] |

| Medium QC | 84.59[3] | Not Reported |

| High QC | 92.36[3] | -3.35[3] |

| Mean (Overall) | 85.82 [3] |

Visualizations

Caption: Experimental workflow for UPLC-MS/MS analysis of this compound.

Caption: Key parameters for bioanalytical method validation.

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and specific approach for the quantification of this compound in human plasma. The simple SPE sample preparation and short chromatographic run time make it highly suitable for high-throughput bioanalysis in support of pharmacokinetic and clinical studies. The method has been validated according to regulatory guidelines and demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery.

References

- 1. jddtonline.info [jddtonline.info]

- 2. impactfactor.org [impactfactor.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pharmacokinetic/pharmacodynamic evaluation of deflazacort in comparison to methylprednisolone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction and its application in human pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating 21-Desacetyldeflazacort Efficacy in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Desacetyldeflazacort is the active metabolite of Deflazacort, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Glucocorticoids exert their effects by binding to the intracellular glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus, where it modulates the transcription of target genes. This action leads to the upregulation of anti-inflammatory proteins and the repression of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[2][3]

These application notes provide a comprehensive suite of cell-based assays to characterize the efficacy of this compound. The protocols herein detail methods to assess its impact on cell viability, apoptosis, anti-inflammatory activity, and its direct interaction with the glucocorticoid receptor signaling pathway.

Cell Viability and Cytotoxicity Assessment

It is crucial to determine the concentration range at which this compound exhibits its pharmacological effects without inducing significant cytotoxicity. The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5][6]

MTT Assay Protocol

Objective: To evaluate the effect of this compound on the viability of cultured cells.

Materials:

-

Human alveolar basal epithelial cells (A549) or other relevant cell line

-

This compound

-

Dexamethasone (positive control)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[7]

-

Prepare serial dilutions of this compound and Dexamethasone in culture medium.

-

Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO).

-

Incubate for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

| Compound | Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| Vehicle Control | 0 | 1.25 | 0.08 | 100 |

| This compound | 0.1 | 1.22 | 0.07 | 97.6 |

| 1 | 1.19 | 0.09 | 95.2 | |

| 10 | 1.15 | 0.06 | 92.0 | |

| 100 | 0.98 | 0.11 | 78.4 | |

| Dexamethasone | 1 | 1.20 | 0.08 | 96.0 |

Experimental Workflow: MTT Assay

References

- 1. bosterbio.com [bosterbio.com]

- 2. benchchem.com [benchchem.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. bpsbioscience.com [bpsbioscience.com]

Application Note: Determination of 21-Desacetyldeflazacort using High-Performance Liquid Chromatography

AN-HPLC-021

Introduction

21-Desacetyldeflazacort is the primary active metabolite of Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressant properties.[1] Deflazacort is a prodrug that is rapidly converted by esterases to this compound after administration.[1][2] Monitoring the presence and concentration of this compound is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. This application note presents a detailed protocol for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The analyte is detected by its UV absorbance at approximately 244 nm. This method is stability-indicating, as it can resolve this compound from its parent compound, Deflazacort, and other potential degradation products.

Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below. These parameters have been compiled from validated methods for the analysis of Deflazacort and its related compounds.[1][3]

| Parameter | Value |

| Instrument | HPLC system with UV/PDA Detector |

| Column | C18, 250 mm x 4.6 mm, 4 µm particle size |

| Mobile Phase | Acetonitrile : Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (approx. 25°C) |

| Detection Wavelength | 244 nm |

| Run Time | Approximately 10 minutes |

Experimental Protocols

1. Reagent and Standard Preparation

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or Purified)

-

This compound Reference Standard

-

Methanol (HPLC Grade)

-

-

Standard Stock Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound Reference Standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase. Mix thoroughly.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the range of 5 µg/mL to 50 µg/mL.

-

These solutions are used to establish the calibration curve.

-

2. Sample Preparation (from Tablets)

-

Weigh and finely powder not fewer than 20 tablets to determine the average weight.

-

Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

-

The filtered solution is the sample solution to be injected into the HPLC system.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[4][5]

| Validation Parameter | Typical Results |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98% - 102% |

| Precision (% RSD) | < 2.0% |

| Specificity | No interference from excipients or degradation products |

| Robustness | Unaffected by minor changes in mobile phase composition and flow rate |

Visualizations

References

Application Notes and Protocols for the Solid-Phase Extraction of 21-Desacetyldeflazacort from Human Plasma

Introduction

Deflazacort (B1670188) is a glucocorticoid prodrug used for its anti-inflammatory and immunosuppressant properties. Following oral administration, it is rapidly metabolized by plasma esterases into its pharmacologically active metabolite, 21-desacetyldeflazacort (21-OH DFZ).[1][2] Accurate quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Solid-phase extraction (SPE) is a widely employed sample preparation technique that offers high recovery and cleaner extracts compared to methods like liquid-liquid extraction (LLE).[1] This document provides detailed application notes and protocols for the solid-phase extraction of this compound from human plasma, followed by its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the key quantitative parameters from validated bioanalytical methods for the determination of this compound in human plasma.

Table 1: Linearity and Sensitivity of Analytical Methods

| Parameter | Method 1 | Method 2 | Method 3 |

| Analytical Technique | LC-MS/MS | UPLC-MS/MS | HPLC |

| Linearity Range | 0.5 - 100 ng/mL[1][2][3][4] | 0.50 - 500 ng/mL[5] | 1.0 - 500 ng/mL[6] |

| LLOQ | 0.5 ng/mL[1][2][3][4] | 0.50 ng/mL[5] | 1.0 ng/mL[6] |

| Sample Volume | 250 µL[1][2][3] | 100 µL[5] | 2 mL[6] |

Table 2: Recovery and Matrix Effect

| Parameter | Method 1 | Method 2 | Method 3 |

| Analyte Recovery | |||

| Low QC | 80.50%[1] | 95.3% (overall mean)[5] | 78-86% (absolute)[6] |

| Medium QC | 84.59%[1] | 97.3% (overall mean)[5] | Not Reported |

| High QC | 92.36%[1] | Not Reported | Not Reported |

| Mean Recovery | 85.82 ± 7.01%[1] | >95.0%[4][5] | Not Reported |

| Internal Standard Recovery | 76.94% (Prednisolone)[1] | >95.0% (Betamethasone)[5] | Not Reported (Fludrocortisone acetate)[6] |

| Matrix Effect | -3.35%[1] | Assessed by post-column infusion[5] | Not Reported |

Table 3: Precision and Accuracy

| Parameter | Method 1 | Method 2 |

| Intra-batch Precision (% CV) | Not explicitly stated, but within acceptable limits | 1.40 - 4.82%[5] |

| Inter-batch Precision (% CV) | Not explicitly stated, but within acceptable limits | 1.40 - 4.82%[5] |

| Intra-batch Accuracy (%) | Not explicitly stated, but within acceptable limits | 98.0 - 102.0%[5] |

| Inter-batch Accuracy (%) | Not explicitly stated, but within acceptable limits | 98.0 - 102.0%[5] |

| Assay Accuracy (% RE) | Not Reported | Not Reported |

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the solid-phase extraction of this compound from human plasma.

Materials and Reagents

-

Reference Standards: this compound, Prednisolone (Internal Standard), Betamethasone (Internal Standard), Fludrocortisone acetate (B1210297) (Internal Standard)

-

Solvents and Chemicals: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Water (Milli-Q or equivalent), Ammonium (B1175870) formate, Formic acid, Ethyl acetate

-

Human Plasma: Drug-free, collected in appropriate anticoagulant (e.g., K2-EDTA)

-

Solid-Phase Extraction Cartridges: C18 cartridges (polymer-based are also an option)[1][6][7]

-

Equipment: Centrifuge, Vortex mixer, SPE manifold, Nitrogen evaporator, LC-MS/MS system

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (e.g., prednisolone) in methanol.[1]

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a suitable diluent (e.g., water:methanol 50:50) to create calibration curve standards and quality control (QC) samples.[1]

-

Internal Standard Working Solution: Dilute the internal standard stock solution to the desired concentration.

Solid-Phase Extraction (SPE) Protocol

This protocol is a generalized procedure based on common practices. Specific volumes and concentrations may need optimization.

-

Sample Pre-treatment:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette a specific volume of plasma (e.g., 250 µL) into a clean tube.[1][2][3]

-

Add the internal standard working solution to each sample, except for the blank plasma.

-

Vortex for approximately 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridges on the SPE manifold.

-

Condition the cartridges by passing methanol followed by water. Ensure the sorbent bed does not dry out between steps.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent bed at a slow, steady rate.

-

-

Washing:

-

Wash the cartridge with a suitable solvent (e.g., water or a low percentage of organic solvent in water) to remove potential interferences.[6]

-

-

Elution:

-

Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., ethyl acetate or a high percentage of methanol or acetonitrile).[6] Collect the eluate in a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a specific volume of the mobile phase used for the LC-MS/MS analysis.

-

Vortex the reconstituted sample to ensure complete dissolution.

-

Transfer the sample to an autosampler vial for analysis.

-

LC-MS/MS Analysis

-

Chromatographic Column: A reversed-phase C18 column is commonly used.[5]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).[5]

-

Ionization Mode: Positive electrospray ionization (ESI) is generally used for detection.[2]

-

Detection: Tandem mass spectrometry (MS/MS) is employed for sensitive and selective quantification.[2]

Visualizations

Experimental Workflow

Caption: Workflow for Solid-Phase Extraction of this compound.

Logical Relationship of Method Validation Parameters

Caption: Key Parameters for Bioanalytical Method Validation.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. jddtonline.info [jddtonline.info]